Cas no 81045-39-8 (5,8-Dibromoisoquinoline)

5,8-Dibromoisoquinoline is a brominated isoquinoline derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the presence of bromine substituents at the 5 and 8 positions, enabling efficient cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The compound’s rigid aromatic structure enhances its utility in constructing complex heterocyclic frameworks. It is particularly valuable in medicinal chemistry for developing bioactive molecules, including kinase inhibitors and other therapeutic agents. With consistent purity and stability, 5,8-Dibromoisoquinoline is a reliable building block for advanced chemical applications.
5,8-Dibromoisoquinoline structure
5,8-Dibromoisoquinoline structure
Product Name:5,8-Dibromoisoquinoline
CAS No:81045-39-8
MF:C9H5Br2N
MW:286.950700521469
MDL:MFCD03109888
CID:60290
PubChem ID:271281
Update Time:2025-10-30

5,8-Dibromoisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 5,8-Dibromoisoquinoline
    • 5,8-DibroMo-isoquinoline
    • 5,8-Dibromisochinolin
    • Isoquinoline, 5,8-dibromo-
    • MLS002706591
    • NSC114747
    • 5,8-Dibromo isoquinoline
    • 5,8-(Dibromo)isoquinoline
    • Isoquinoline,5,8-dibromo-
    • 5,8-bis(bromanyl)isoquinoline
    • ARONIS000937
    • KNBALCRXZUTMBP-UHFFFAOYSA-N
    • STK035252
    • RW3513
    • OR8298
    • BBL100339
    • FT-0699015
    • A840026
    • SR-01000506848
    • SY101563
    • SR-01000506848-1
    • CHEMBL2130516
    • SCHEMBL244397
    • CS-W022282
    • AKOS000490699
    • MFCD03109888
    • AMY1655
    • DTXSID40297215
    • 5 pound not8-Dibromoisoquinoline
    • AH-262/34613052
    • 81045-39-8
    • J-516570
    • PS-7184
    • NSC-114747
    • SMR001573993
    • 5,8-Dibromoisoquinoline (ACI)
    • NSC 114747
    • DB-075726
    • MDL: MFCD03109888
    • Inchi: 1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
    • InChI Key: KNBALCRXZUTMBP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C=NC=CC=21)Br

Computed Properties

  • Exact Mass: 284.87900
  • Monoisotopic Mass: 284.879
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.923
  • Boiling Point: 363.7°C at 760 mmHg
  • Flash Point: 173.7°C
  • Refractive Index: 1.698
  • PSA: 12.89000
  • LogP: 3.75980

5,8-Dibromoisoquinoline Security Information

  • Hazard Statement: H302-H315-H319-H335
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature

5,8-Dibromoisoquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,8-Dibromoisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
212859-1g
5,8-Dibromoisoquinoline
81045-39-8 95%
1g
£56.00 2022-03-01
Fluorochem
212859-5g
5,8-Dibromoisoquinoline
81045-39-8 95%
5g
£168.00 2022-03-01
Fluorochem
212859-10g
5,8-Dibromoisoquinoline
81045-39-8 95%
10g
£302.00 2022-03-01
Fluorochem
212859-25g
5,8-Dibromoisoquinoline
81045-39-8 95%
25g
£724.00 2022-03-01
Alichem
A189007713-5g
5,8-Dibromoisoquinoline
81045-39-8 98%
5g
$311.64 2023-09-01
Alichem
A189007713-10g
5,8-Dibromoisoquinoline
81045-39-8 98%
10g
$359.66 2023-09-01
Alichem
A189007713-25g
5,8-Dibromoisoquinoline
81045-39-8 98%
25g
$872.19 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D842370-10g
5,8-Dibromoisoquinoline
81045-39-8 98%
10g
1,935.00 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-2553-50g
5,8-Dibromoisoquinoline
81045-39-8 95%
50g
$1150 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ND705-50mg
5,8-Dibromoisoquinoline
81045-39-8 98%
50mg
55.0CNY 2021-08-04

5,8-Dibromoisoquinoline Production Method

Production Method 1

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 2

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 3

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 4

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  0 °C; 0 °C → -25 °C
1.2 Reagents: N-Bromosuccinimide ;  1.5 h, -25 - -20 °C; 1 h, -25 - -20 °C; -25 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  1 h, pH 7, 0 °C
Reference
One substrate, two modes of C-H functionalization: a metal-controlled site-selectivity switch in C-H arylation reactions
Tiwari, Virendra Kumar; et al, Organic Letters, 2017, 19(1), 262-265

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid ;  -25 - -20 °C; 1 h, -25 - -20 °C; 1 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonia ;  pH 8
Reference
Red emissive organic light-emitting diodes based on codeposited inexpensive CuI complexes
Ni, Tianchi; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(22), 5835-5843

Production Method 7

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 8

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 9

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 10

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 11

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 12

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 13

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

Production Method 14

Reaction Conditions
Reference
Product class 5: isoquinolines
Alvarez, M.; et al, Science of Synthesis, 2005, 15, 661-838

5,8-Dibromoisoquinoline Raw materials

5,8-Dibromoisoquinoline Preparation Products

5,8-Dibromoisoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:81045-39-8)5,8-Dibromoisoquinoline
Order Number:A840026
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):168.0/386.0
Email:sales@amadischem.com

Additional information on 5,8-Dibromoisoquinoline

Recent Advances in the Study of 5,8-Dibromoisoquinoline (CAS: 81045-39-8): A Promising Scaffold in Medicinal Chemistry

The compound 5,8-Dibromoisoquinoline (CAS: 81045-39-8) has recently garnered significant attention in the field of medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an updated overview of the latest studies involving this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.

Recent literature highlights the importance of 5,8-Dibromoisoquinoline as a privileged scaffold in drug discovery. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor for the development of kinase inhibitors, particularly targeting cancer-related pathways. The bromine substituents at the 5 and 8 positions provide unique reactivity patterns that enable diverse functionalization, making it a valuable building block for structure-activity relationship (SAR) studies.

In terms of synthetic methodology, several innovative approaches have been reported for the modification of 5,8-Dibromoisoquinoline. A recent paper in Organic Letters (2024) described a palladium-catalyzed cross-coupling reaction that allows for selective functionalization at either the 5- or 8-position, significantly expanding the chemical space accessible from this core structure. This methodological advancement has important implications for the efficient synthesis of compound libraries for high-throughput screening.

From a biological perspective, derivatives of 5,8-Dibromoisoquinoline have shown promising activity against various disease targets. A 2023 study in Bioorganic & Medicinal Chemistry reported novel isoquinoline-based compounds exhibiting potent inhibitory effects against Mycobacterium tuberculosis, with MIC values in the low micromolar range. The researchers attributed this activity to the compound's ability to disrupt cell wall biosynthesis in the bacteria.

The pharmacokinetic properties of 5,8-Dibromoisoquinoline derivatives have also been investigated. A recent ADMET study published in European Journal of Pharmaceutical Sciences (2024) demonstrated that certain modifications to the isoquinoline core can significantly improve metabolic stability and membrane permeability, addressing previous limitations in drug development programs utilizing this scaffold.

Looking forward, the unique chemical properties of 5,8-Dibromoisoquinoline (CAS: 81045-39-8) continue to inspire new research directions. Current investigations are exploring its potential in targeted protein degradation strategies and as a fluorescent probe for biological imaging. The compound's versatility ensures its ongoing relevance in medicinal chemistry research, particularly in the development of novel therapeutics for challenging disease targets.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81045-39-8)5,8-Dibromoisoquinoline
A840026
Purity:99%/99%
Quantity:10g/25g
Price ($):168.0/386.0
Email